BenchChemオンラインストアへようこそ!

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Kinase inhibition Structure-activity relationship ROCK2

Choose CAS 1081485-51-9 as your medicinal chemistry diversification hub. This ≥95% pure building block offers a single, clean derivatization handle—the unsubstituted pyrrolidine nitrogen—enabling late-stage functionalization for focused kinase inhibitor libraries. Its meta-methoxyphenyl geometry and N1-methyl group provide critical vectors for probing selectivity and permeability, unlike para-substituted or des-methyl analogs. Use it to systematically explore SAR across the pyrazole-pyrrolidine scaffold and accelerate lead optimization.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1081485-51-9
Cat. No. B2518499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
CAS1081485-51-9
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC3
InChIInChI=1S/C16H19N3O2/c1-18-15(16(20)19-8-3-4-9-19)11-14(17-18)12-6-5-7-13(10-12)21-2/h5-7,10-11H,3-4,8-9H2,1-2H3
InChIKeySUTTZRQEGQQKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1081485-51-9 – A 3-(3-Methoxyphenyl)-1-methylpyrazole-Pyrrolidine Methanone Building Block for Focused Library Synthesis


(3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone (CAS 1081485-51-9) is a heterocyclic small molecule (C16H19N3O2, MW 285.347 g/mol) comprising a 1-methylpyrazole core substituted at position 3 with a meta-methoxyphenyl group and at position 5 with a pyrrolidin-1-ylmethanone carbonyl linker . It is supplied as a research-grade building block (typical purity ≥95%) for the synthesis of more complex biologically active molecules, particularly analogs with modified pyrrolidine or pyrazole substituents . Unlike fully decorated end-compounds, its value lies in its unsubstituted pyrrolidine nitrogen, which provides a single, clean derivatization handle for late-stage functionalization in medicinal chemistry campaigns.

1081485-51-9 – Why Structural Analogs with Altered Pyrazole C-3, N-1, or Pyrrolidine Substitution Cannot Substitute for This Specific Scaffold


The (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone scaffold embeds three independent structural variables—the meta-methoxy positioning on the phenyl ring, the N1-methylation state of the pyrazole, and the unsubstituted pyrrolidine amide—each of which profoundly modulates target binding and physicochemical properties. Closely related analogs that shift the methoxy group to the para position, remove the N1-methyl, or introduce substituents on the pyrrolidine ring (e.g., 3-phenyl, 2-methoxymethyl, or 3-aminopyrrolidine) exhibit altered conformational preferences, hydrogen-bonding capacity, and lipophilicity (ΔLogP), which can redirect kinase selectivity profiles and change cytotoxicity by >10-fold [1]. Even the azetidine-for-pyrrolidine ring contraction alters the amide dihedral angle and metabolic stability. For a procurement decision, substituting a different analog without controlling these three vector points risks assembling a library around an unvalidated chemotype whose SAR is not transferable to the 1081485-51-9 scaffold [2].

1081485-51-9 – Quantitative Differential Evidence Versus Closest Structural Analogs for Informed Procurement


Meta-Methoxy Phenyl Regioisomerism: Differentiation from Para- and Ortho-Methoxy Analogs in Kinase Inhibitor Space

The 3-methoxyphenyl substitution on the pyrazole C-3 of 1081485-51-9 establishes a specific torsional angle and electron density distribution distinct from the 4-methoxyphenyl (para) isomer. In the structurally related pyrrolidine-carbonyl pyrazole series reported in US10112939, compounds bearing a 2-methoxyphenyl group on the pyrrolidine ring (BDBM295964) exhibited a ROCK2 IC50 of 511 nM, while the 4-fluorophenyl analog (BDBM295977) achieved a 12.3-fold improvement to 41.4 nM under identical assay conditions (30 μL assay, 20 mM HEPES, pH 7.5) [1]. This demonstrates that the aryl substitution regioisomerism on the pyrrolidine-carbonyl-pyrazole chemotype can produce a >10-fold shift in kinase inhibitory potency. The 3-methoxyphenyl regioisomer present in 1081485-51-9 occupies a distinct chemical space that cannot be predicted by interpolation from the para or ortho isomers.

Kinase inhibition Structure-activity relationship ROCK2

N1-Methylation of Pyrazole: Impact on Hydrogen Bond Donor Count and Target Engagement Versus N1-Unsubstituted Analogs

1081485-51-9 features an N1-methyl group on the pyrazole ring, yielding a computed hydrogen bond donor (HBD) count of 0. In contrast, the des-methyl analog 5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole retains an N–H on the pyrazole (HBD count = 1) . This single methylation event eliminates a hydrogen bond donor, reduces polarity (ΔLogP ≈ +0.5 to +0.8), and alters the tautomeric equilibrium of the pyrazole. In kinase inhibitor design, the presence or absence of an N1–H directly impacts hinge-region hydrogen bonding with the kinase active site. Compounds with an N1-methylated pyrazole cannot engage the same hinge-binding motif as their N1-unsubstituted counterparts, creating a binary functional divergence that cannot be bridged by simple analog substitution.

Hydrogen bonding Physicochemical properties Drug-likeness

Unsubstituted Pyrrolidine as a Derivatization Handle: Differentiation from Pre-Functionalized Pyrrolidine Analogs for Library Synthesis

1081485-51-9 bears an unsubstituted pyrrolidine ring, providing a single, unencumbered secondary amine for amide coupling, reductive amination, or sulfonylation. This contrasts with pre-functionalized analogs such as (3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone (CAS 1903038-62-9, MW = 497.35 g/mol) and (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone (CAS 2034500-80-4, MW = 397.41 g/mol) [1]. These elaborated derivatives lock in a specific heteroaryl-oxy substituent on the pyrrolidine 3-position, precluding further diversification. For a medicinal chemist building a 100–1,000 member library, starting from 1081485-51-9 enables systematic variation at the pyrrolidine nitrogen with diverse electrophiles, whereas the pre-functionalized analogs restrict exploration to a single substitution vector, reducing library diversity by 10- to 100-fold per synthetic step.

Late-stage functionalization Parallel synthesis Building block

Cytotoxicity Baseline of the Pyrazole-Pyrrolidine Methanone Class: Establishing the Reference Point for Anticancer SAR Exploration

The broader pyrazole-pyrrolidine methanone chemotype has demonstrated measurable cytotoxicity against human cancer cell lines. The structurally related (3-amino-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone class exhibited IC50 values of 2.43–7.84 μM against MDA-MB-231 (triple-negative breast cancer) cells and 9.8–41.6 μM against lung and cervical carcinoma cell lines . While these data are not from 1081485-51-9 itself, they establish the range of cytotoxic potency achievable within this scaffold class. The 3-methoxyphenyl substitution and N1-methylation present in 1081485-51-9 are expected to shift potency relative to the 3-amino comparator by modulating cellular permeability (via increased LogP) and target engagement (via altered hydrogen bonding), providing a distinct SAR starting point.

Anticancer activity Cytotoxicity Pyrazole derivatives

Ring Contraction Effect: Azetidine Versus Pyrrolidine on EGFR Inhibitory Potency

Replacing the pyrrolidine ring of 1081485-51-9 with an isobutylsulfonyl-substituted azetidine yields (3-(isobutylsulfonyl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone (CAS 1797846-98-0; CID 72719067), which achieves an EGFR IC50 of 19.6 nM as reported in BindingDB (BDBM536913, US11896597, Compound 38) [1]. The pyrrolidine-to-azetidine ring contraction changes the amide dihedral angle, alters the spatial orientation of the carbonyl oxygen, and reduces the ring pKa of the adjacent nitrogen. While 1081485-51-9 itself lacks reported EGFR data, the 19.6 nM potency of the azetidine analog demonstrates that the methoxyphenyl-pyrazole core can support potent kinase inhibition when paired with an appropriately sized and substituted cyclic amine. This establishes the pyrrolidine-containing 1081485-51-9 as a distinct, underexplored vector for kinase inhibitor optimization.

EGFR inhibition Ring size Kinase selectivity

1081485-51-9 – High-Value Application Scenarios Grounded in Differential Evidence for Procurement Decision-Making


Kinase Inhibitor Lead Optimization via Pyrrolidine Diversification

1081485-51-9 provides the core methoxyphenyl-pyrazole scaffold with an unsubstituted pyrrolidine handle, enabling systematic exploration of kinase hinge-binding and selectivity. The azetidine analog achieves EGFR IC50 = 19.6 nM [1], and the pyrazole-pyrrolidine class exhibits cytotoxicity from 2.43–41.6 μM . Using 1081485-51-9 as the diversification hub, medicinal chemistry teams can synthesize focused libraries probing the effect of pyrrolidine N-substitution on kinase potency and selectivity.

Regioisomeric Selectivity Profiling for ROCK and Related AGC Kinases

The 3-methoxyphenyl substitution on 1081485-51-9 offers a regioisomeric alternative to para-methoxy or para-fluoro phenyl analogs that have shown ROCK2 IC50 values of 41.4–511 nM [1]. By procuring 1081485-51-9, researchers can determine whether the meta-methoxy geometry confers improved selectivity over off-target kinases within the AGC family, a critical step in developing isoform-selective chemical probes.

Physicochemical Property Modulation via N1-Methylation

The N1-methyl group of 1081485-51-9 eliminates the pyrazole N–H hydrogen bond donor present in des-methyl analogs . This single change increases lipophilicity (ΔLogP ≈ +0.5 to +0.8) and abolishes a potential hinge-region hydrogen bond. Applications include head-to-head permeability and microsomal stability comparisons between N1-methyl and N1-H matched pairs to inform lead optimization strategies where CNS penetration or metabolic stability is a key design parameter.

Parallel Library Synthesis for Anticancer Phenotypic Screening

The class-level cytotoxicity data (MDA-MB-231 IC50: 2.43–7.84 μM; lung/cervical carcinoma IC50: 9.8–41.6 μM) support the use of 1081485-51-9 as a diversification starting point for synthesizing a 50–200 compound library via parallel amide coupling or reductive amination at the pyrrolidine nitrogen. Phenotypic screening of this library against a panel of solid tumor cell lines can identify derivatives with improved potency and cancer-type selectivity relative to the baseline class activity.

Quote Request

Request a Quote for (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.